1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone
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Overview
Description
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone is a heterocyclic compound with a unique structure that includes a cycloheptane ring fused to a pyrrole ring
Preparation Methods
The synthesis of 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the coupling of aldehydes with non-3-en-8-yn-1-ol in the presence of copper and boron trifluoride etherate under mild conditions . This reaction produces octahydrocyclohepta[c]pyran-6(1H)-one derivatives with high diastereoselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be compared to other similar compounds, such as:
- Cis-hexahydro-cyclopenta[c]pyrrol-5-one hydrochloride
- Cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one These compounds share structural similarities but differ in their specific functional groups and ring sizes, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its larger ring size and the presence of the ethanone group, which can confer distinct properties and applications.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-[(3aR,8aS)-3,3a,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-7-10-5-3-2-4-6-11(10)8-12/h10-11H,2-8H2,1H3/t10-,11+ |
InChI Key |
ZJENPXHFFLPZGB-PHIMTYICSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H]2CCCCC[C@H]2C1 |
Canonical SMILES |
CC(=O)N1CC2CCCCCC2C1 |
Origin of Product |
United States |
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